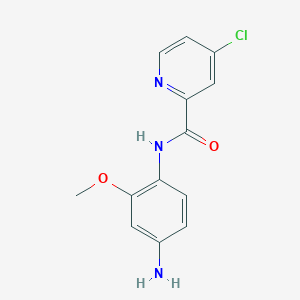

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide

Beschreibung

IUPAC Naming and CAS Registry Number

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide, which systematically describes the structural arrangement of all substituents and functional groups within the molecule. This comprehensive naming convention follows IUPAC guidelines by identifying the core pyridine ring system as the principal chain, with the carboxamide group serving as the primary functional group that determines the compound's classification as an amide derivative. The Chemical Abstracts Service has assigned this compound the registry number 1220031-44-6, which serves as the unique identifier for this specific chemical entity in chemical databases and regulatory documentation.

The systematic name provides detailed information about the molecular structure, beginning with the amide nitrogen that is connected to a substituted phenyl ring bearing both amino and methoxy substituents. The phenyl ring carries an amino group at the 4-position and a methoxy group at the 2-position, while the pyridine ring portion of the molecule contains a chlorine substituent at the 4-position. This naming convention ensures precise identification of the compound's structure and distinguishes it from other related pyridinecarboxamide derivatives that may have different substitution patterns.

The MDL number MFCD13559664 provides an additional unique identifier used in chemical inventory systems and database management. This alphanumeric code facilitates efficient storage and retrieval of chemical information across various scientific databases and commercial suppliers. The combination of the CAS registry number and MDL number creates a comprehensive identification system that ensures accurate communication about this specific compound among researchers, suppliers, and regulatory agencies worldwide.

Structural Isomerism and Constitutional Variants

This compound exhibits specific constitutional isomerism characteristics that distinguish it from other potential structural variants. The molecular formula C₁₃H₁₂ClN₃O₂ with a molecular weight of 277.71 grams per mole represents a unique arrangement of atoms that creates distinct chemical and physical properties. The compound's structural framework consists of two aromatic ring systems connected through an amide linkage, with the specific positioning of substituents on both rings determining its constitutional identity.

The substitution pattern on the phenyl ring creates a unique constitutional isomer where the amino group occupies the para position relative to the amide nitrogen attachment point, while the methoxy group is positioned ortho to the same attachment site. This specific arrangement of substituents generates a compound with distinct electronic and steric properties compared to other possible constitutional isomers where these groups might be positioned differently on the aromatic ring. The presence of the methoxy group in the ortho position relative to the amide linkage creates intramolecular interactions that influence the compound's conformational preferences and overall molecular geometry.

The pyridine ring portion of the molecule features a chlorine substituent at the 4-position relative to the carboxamide group, which is located at the 2-position of the pyridine ring. This constitutional arrangement creates specific electronic effects that influence the compound's reactivity and binding properties. Alternative constitutional isomers could theoretically exist with the chlorine substituent in different positions on the pyridine ring, but the 4-chloro-2-pyridinecarboxamide framework represents the specific constitutional variant identified by the given CAS registry number and molecular identification data.

Synonyms and Alternative Designations

This compound is known by several alternative names and designations that reflect different aspects of its chemical structure and nomenclature conventions. The compound is also referred to as N-(4-Amino-2-methoxyphenyl)-4-chloropicolinamide, utilizing the common name "picolinamide" for 2-pyridinecarboxamide derivatives. This alternative designation provides a more concise nomenclature while maintaining clarity about the compound's structural features and functional group arrangement.

Chemical suppliers and databases often employ various catalog numbers and product identifiers to distinguish this compound in their inventory systems. Matrix Scientific lists this compound under catalog number 049088, while other suppliers use different internal designation systems for inventory management and product identification. These catalog numbers serve as practical identifiers for commercial transactions and chemical procurement processes, complementing the standardized CAS registry number system.

The compound appears in various chemical databases under alternative systematic names that emphasize different structural features or naming conventions. Some databases may list it as 4-Chloro-N-(4-amino-2-methoxyphenyl)pyridine-2-carboxamide, which rearranges the naming order while maintaining the same structural identification. These variations in nomenclature reflect different approaches to systematic naming while referring to the identical chemical compound with the same molecular formula and structural arrangement.

Research literature and patent documentation may employ abbreviated or modified names for practical communication purposes, though the full systematic name remains the definitive identifier for precise chemical identification. The availability of multiple naming conventions and synonyms facilitates literature searches and cross-referencing across different chemical databases and research publications, ensuring comprehensive coverage when investigating the compound's properties and applications in scientific research.

Eigenschaften

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-12-7-9(15)2-3-10(12)17-13(18)11-6-8(14)4-5-16-11/h2-7H,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPZFZPJVFGNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-2-pyridinecarboxylic Acid Derivatives

A critical precursor is 4-chloro-2-picoline or its oxidized forms, which can be converted to 4-chloro-2-pyridinecarboxylic acid or acid chloride.

- Oxidation and chlorination steps: 2-methyl-4-nitropyridine-N-oxide is subjected to acidic conditions (concentrated HCl) under elevated temperatures (120–250 °C) in an autoclave to yield 4-chloro-2-methylpyridine-N-oxide with yields ranging from 34.5% to 80.4%, depending on conditions (temperature, time).

- Subsequent conversion to 4-chloro-2-picoline is achieved via reduction or chlorination using phosphorus trichloride with varying molar ratios and solvents to optimize yield and purity.

Synthesis of 4-Amino-2-methoxyaniline Derivatives

The aromatic amine component, 4-amino-2-methoxyaniline, can be synthesized or sourced commercially. It is often used directly in coupling reactions.

Coupling Reaction for Amide Formation

The core step is the formation of the amide bond between the 4-chloro-2-pyridinecarboxylic acid derivative and 4-amino-2-methoxyaniline.

- Use of acid chlorides or isocyanates: The acid derivative is converted into an acid chloride or isocyanate intermediate to enhance reactivity.

- For example, 4-chloro-3-trifluoromethylphenyl isocyanate is used in ethyl acetate at controlled temperatures (below 60 °C) to react with the amine, yielding the amide product with high purity and yields up to 93%.

- Reaction conditions typically include solvents such as ethyl acetate or tetrahydrofuran, and temperature control is critical (20–80 °C) to avoid side reactions.

Reaction Conditions and Catalysts

- Bases and phase transfer catalysts: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate to maintain pH and facilitate nucleophilic attack.

- Phase transfer catalysts may be added to improve reaction rates and yields, especially in biphasic systems.

- Reaction times vary from 1 to 24 hours, with optimal conditions around 4 to 12 hours at temperatures between 40 and 90 °C.

Purification and Isolation

- The amide product is typically isolated by crystallization.

- Crystallization is induced by seeding at elevated temperatures (e.g., 74 °C), followed by slow cooling to low temperatures (0–3 °C) to maximize yield and purity.

- Washing with solvents such as ethanol or tetrahydrofuran removes impurities.

- Drying under reduced pressure at moderate temperatures (50 °C) finalizes the purification.

Summary Table of Preparation Parameters

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution preferentially occurs at the 2-chloro position of pyridine derivatives, facilitating selective amide bond formation.

- Microwave irradiation has been reported to accelerate reactions in related systems, but conventional heating remains standard for this compound.

- The presence of electron-withdrawing groups (e.g., chloro) on the pyridine ring activates the ring for substitution but requires careful control to avoid side reactions.

- Phase transfer catalysts and bases improve reaction efficiency by enhancing nucleophile availability in the organic phase.

- Crystallization parameters such as seeding temperature and cooling rate significantly affect product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield a methoxy-substituted pyridinecarboxamide derivative.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridine and carboxamide groups can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Chlorine Substitution: The 4-chloro group in the target compound enhances electrophilicity and may improve target binding compared to non-halogenated analogs (e.g., unsubstituted pyridinecarboxamides) .

- Methoxy vs. Trifluoromethyl : The 2-methoxy group in the target compound provides moderate electron-donating effects, whereas trifluoromethyl groups (as in the urea analog) increase lipophilicity and metabolic stability .

- Linker Chemistry : The carboxamide linker in the target compound offers rigidity, contrasting with MSC-5350’s ethynyl spacer, which may confer conformational flexibility for target engagement .

Physicochemical Properties

- Solubility : The target compound’s solubility is likely lower than MSC-5350 due to fewer polar groups (e.g., sulfonyl in MSC-5350 enhances aqueous solubility) .

- Stability : The carboxamide linkage is hydrolytically stable compared to ester or urea linkages, which may degrade under acidic conditions .

Biologische Aktivität

N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide, commonly referred to as compound 1 , is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

- Chemical Formula : C₁₃H₁₂ClN₃O₂

- CAS Number : 1220031-44-6

- Molecular Weight : 273.71 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and an aniline derivative.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including halogenation and amination processes. The detailed synthetic pathway remains a critical area of research to optimize yield and purity.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against pathogens such as Mycobacterium tuberculosis . The presence of the pyridine moiety is crucial for this activity.

- Antiviral Potential : Recent investigations have indicated that derivatives of this compound may inhibit viral replication mechanisms, particularly in adenoviruses . The selectivity index (SI) for some derivatives was found to exceed 100, indicating high potency with low cytotoxicity.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The SAR studies for this compound have highlighted the importance of specific substituents on the pyridine and aniline rings. Modifications at these positions can enhance or diminish biological activity. For instance:

- Pyridine Substituents : Variations in the C-4 position significantly affect antibacterial activity, with certain substitutions retaining efficacy while others lead to loss of activity .

- Aniline Modifications : The introduction of different amino groups at the para position influences both the potency and selectivity against bacterial strains.

Case Studies

- Antitubercular Research : A study focusing on the efficacy of similar compounds against M. tuberculosis demonstrated that modifications leading to increased lipophilicity improved cell membrane penetration, thus enhancing antibacterial effects .

- Adenovirus Inhibition : Another study evaluated a series of N-(4-aminoaryl) derivatives, including our compound, revealing that specific modifications resulted in significant antiviral activity against human adenoviruses, with IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Amino-2-methoxyphenyl)-4-chloro-2-pyridinecarboxamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves coupling 4-chloro-2-pyridinecarboxylic acid with 4-amino-2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Intermediates should be purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Purity validation via HPLC (≥98%) is critical to ensure reproducibility .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, intramolecular hydrogen bonds (e.g., N–H⋯N/O) and dihedral angles between aromatic rings can be analyzed to validate structural stability. Powder XRD and FT-IR spectroscopy further corroborate crystallinity and functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Begin with cell viability assays (e.g., MTT or ATP-luminescence) across cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Follow-up kinase inhibition assays (e.g., EGFR or MAPK pathways) can identify mechanistic targets. Use IC values to quantify potency and compare with reference inhibitors .

Advanced Research Questions

Q. How can contradictory data in solubility and bioavailability studies be resolved?

- Methodology : Discrepancies often arise from polymorphic forms or solvent effects. Perform differential scanning calorimetry (DSC) to detect polymorphs and use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Adjust formulations using co-solvents (e.g., DMSO/PEG) or nanoemulsion techniques to improve bioavailability .

Q. What computational strategies optimize the compound’s binding affinity for target receptors?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets). Free-energy perturbation (FEP) or molecular dynamics (MD) simulations can refine binding poses and guide structural modifications (e.g., adding trifluoromethyl groups for lipophilicity) .

Q. How do substituents on the pyridine and phenyl rings influence metabolic stability?

- Methodology : Replace the 4-chloro group with electron-withdrawing substituents (e.g., CF) to reduce CYP450-mediated oxidation. Use liver microsomal assays (human/rat) to quantify half-life () and identify metabolites via LC-MS/MS. Compare with analogues lacking methoxy/amino groups to isolate metabolic hotspots .

Q. What crystallographic techniques resolve challenges in polymorphism during formulation development?

- Methodology : Single-crystal XRD can distinguish polymorphs by analyzing unit cell parameters (e.g., ) and hydrogen-bonding networks. Pair with variable-temperature XRD to assess thermal stability and select the most pharmaceutically viable form .

Key Research Directions

- Medicinal Chemistry : Explore trifluoromethyl or sulfone derivatives to enhance target selectivity .

- Agrochemicals : Screen herbicidal activity using Arabidopsis thaliana models and chlorophyll inhibition assays .

- Materials Science : Investigate thermal stability (TGA) for high-temperature polymer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.